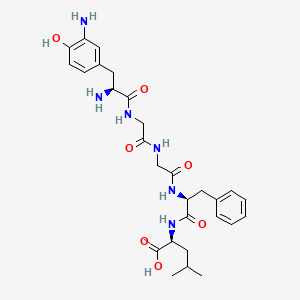

Amide(3)-leu-enkephalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Amide(3)-leu-enképhaline est un composé peptidique appartenant à la famille des enképhalines, qui sont des peptides opioïdes endogènes. Ces peptides jouent un rôle crucial dans la modulation de la douleur et des émotions dans le système nerveux central. L’Amide(3)-leu-enképhaline est spécifiquement connue pour son interaction avec les récepteurs opioïdes, ce qui entraîne des effets analgésiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Amide(3)-leu-enképhaline implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés : Utilisation de réactifs comme le N,N’-dicyclohexylcarbodiimide (DCC) ou le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC).

Réactions de couplage : Facilitées par des agents de couplage tels que le HOBt (1-hydroxybenzotriazole) ou le HOAt (1-hydroxy-7-azabenzotriazole).

Étapes de déprotection : Élimination des groupes protecteurs comme le Fmoc (9-fluorénylméthyloxycarbonyl) à l’aide de la pipéridine.

Méthodes de production industrielle : La production industrielle de l’Amide(3)-leu-enképhaline peut impliquer la SPPS à grande échelle ou la technologie de l’ADN recombinant, où le peptide est exprimé dans des systèmes microbiens et ensuite purifié.

Types de réactions :

Oxydation : L’Amide(3)-leu-enképhaline peut subir des réactions d’oxydation, en particulier au niveau du résidu méthionine, formant de la méthionine sulfoxyde.

Réduction : La réduction des ponts disulfures dans la structure du peptide peut être obtenue à l’aide d’agents réducteurs comme le dithiothréitol (DTT).

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la liaison amide, conduisant à des modifications du peptide.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène (H2O2) ou acide performique.

Agents réducteurs : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits formés :

Produits d’oxydation : Dérivés de la méthionine sulfoxyde.

Produits de réduction : Peptide réduit avec des groupes thiols libres.

Produits de substitution : Peptides modifiés avec des chaînes latérales modifiées.

4. Applications de la recherche scientifique

L’Amide(3)-leu-enképhaline a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la modulation de la douleur et la neurotransmission.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de la douleur et le traitement de la dépendance aux opioïdes.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme standard dans les techniques analytiques.

Applications De Recherche Scientifique

Amide(3)-leu-enkephalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in pain modulation and neurotransmission.

Medicine: Explored for its potential therapeutic effects in pain management and treatment of opioid addiction.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mécanisme D'action

L’Amide(3)-leu-enképhaline exerce ses effets en se liant aux récepteurs opioïdes (mu, delta et kappa) dans le système nerveux central. Cette liaison conduit à :

Inhibition de l’adénylate cyclase : Réduction de la production d’AMP cyclique (AMPc).

Activation des protéines G : Conduisant à l’ouverture des canaux potassiques et à la fermeture des canaux calciques.

Inhibition de la libération de neurotransmetteurs : Entraînant des effets analgésiques et euphoriques.

Composés similaires :

Met-enképhaline : Un autre peptide enképhaline avec un résidu méthionine au lieu de la leucine.

Dynorphine : Un peptide opioïde apparenté avec une séquence d’acides aminés différente.

Endorphines : De plus gros peptides opioïdes aux propriétés analgésiques similaires.

Unicité : L’Amide(3)-leu-enképhaline est unique en raison de sa séquence d’acides aminés spécifique et de sa forte affinité pour les récepteurs opioïdes delta, ce qui la rend particulièrement efficace dans la modulation de la douleur et des émotions.

Comparaison Avec Des Composés Similaires

Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.

Dynorphin: A related opioid peptide with a different amino acid sequence.

Endorphins: Larger opioid peptides with similar analgesic properties.

Uniqueness: Amide(3)-leu-enkephalin is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.

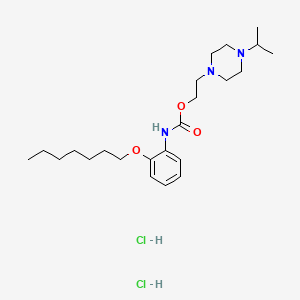

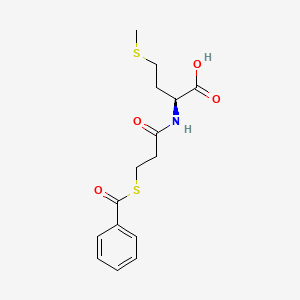

Propriétés

Numéro CAS |

71027-11-7 |

|---|---|

Formule moléculaire |

C28H38N6O7 |

Poids moléculaire |

570.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |

Clé InChI |

ZFYBPOJVSHBVJH-FKBYEOEOSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)